molecular formula C20H16ClN3O5 B2494972 1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-36-2

1-(2-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2494972
CAS RN: 941989-36-2
M. Wt: 413.81
InChI Key: DBUKOXZEOFNDQC-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known as dihydropyridines, which are often investigated for their potential biological activities and chemical properties. Dihydropyridines are characterized by their pyridine ring structure and have been extensively studied for various applications, including pharmaceuticals.

Synthesis Analysis

The synthesis of related dihydropyridine compounds involves complex chemical reactions, often starting from nitrophenyl precursors and involving various steps to introduce the dihydropyridine core and subsequent functional groups. For instance, Shibanuma et al. (1980) described the synthesis of optically active dihydropyridine derivatives through the resolution of intermediates using cinchonidine and cinchonine as resolving agents, highlighting the intricate steps involved in synthesizing such compounds (Shibanuma et al., 1980).

Molecular Structure Analysis

Molecular structure analysis of dihydropyridines typically involves techniques such as X-ray crystallography to determine the precise arrangement of atoms within the molecule. This information is crucial for understanding the compound's chemical behavior and potential interactions with biological targets. For example, Tumosienė et al. (2019) synthesized pyrrolidine derivatives and utilized X-ray diffraction to unambiguously assign the structure of their compounds, demonstrating the importance of structural analysis in chemical research (Tumosienė et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of dihydropyridines includes their ability to undergo various reactions, such as reductions, substitutions, and cyclizations, depending on the functional groups present. These reactions are pivotal for modifying the compound to achieve desired properties or biological activities. Schroeder et al. (2009) identified substituted dihydropyridines as potent kinase inhibitors, showcasing the potential chemical modifications to improve potency and selectivity (Schroeder et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used as a building block in the synthesis of various chemical structures, contributing to the advancement of organic chemistry. For example, dihydropyrimidine derivatives, which share a similar structural framework, have been synthesized for in vitro antidiabetic screening. These compounds are characterized by spectroscopic methods and evaluated for their biological activity (Lalpara et al., 2021).

Crystallography and Molecular Conformation Studies

  • Crystallographic studies are fundamental in understanding the molecular structure and stability of such compounds. For instance, diflunisal carboxamides, which are structurally related, have been studied using single-crystal X-ray diffraction to determine their crystal structure and packing, stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).

Pharmaceutical Research

  • Some structurally similar compounds have shown promising results in pharmacological research. For example, derivatives of 1,4-dihydropyridine have been designed and synthesized, showing significant anti-tubercular activity. These compounds are characterized and evaluated for their ability to inhibit the growth of mycobacterium tuberculosis (Iman et al., 2015).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-29-18-11-14(24(27)28)8-9-17(18)22-19(25)15-6-4-10-23(20(15)26)12-13-5-2-3-7-16(13)21/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUKOXZEOFNDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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